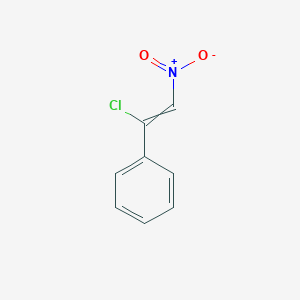
(1-Chloro-2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where chlorobenzene reacts with nitroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (1-Chloro-2-nitroethenyl)benzene may involve continuous flow reactors to optimize yield and purity. The process includes the nitration of chlorobenzene using nitric acid and sulfuric acid, followed by the alkylation step under controlled conditions to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: 1-Amino-2-nitroethenylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Nitrobenzene derivatives with different oxidation states.
Aplicaciones Científicas De Investigación
(1-Chloro-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-nitrobenzene: Positional isomer with different reactivity.
1-Chloro-4-nitrobenzene: Another positional isomer with distinct properties.
Propiedades
Número CAS |
1199-21-9 |
|---|---|
Fórmula molecular |
C8H6ClNO2 |
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(1-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
NWBAJRDGKGSLMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


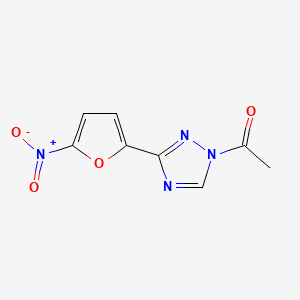
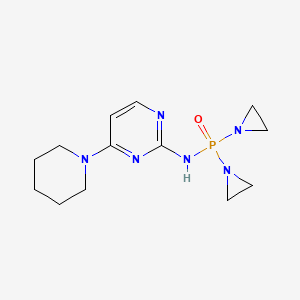
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)

![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
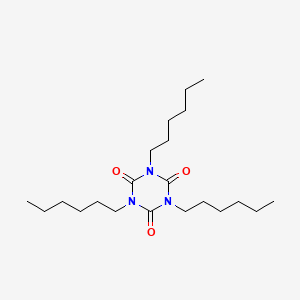
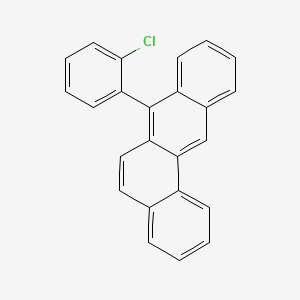
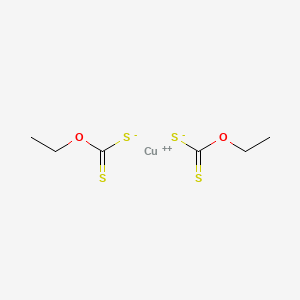
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
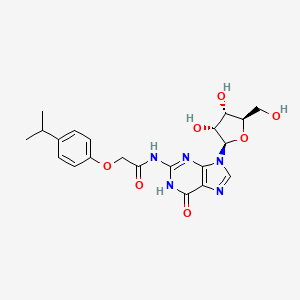
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
